3,4-Difluoro-2',6'-dimethylbenzophenone
Description
3,4-Difluoro-2',6'-dimethylbenzophenone is a fluorinated aromatic ketone characterized by two fluorine atoms at the 3- and 4-positions of one benzoyl ring and methyl groups at the 2' and 6' positions of the second benzoyl ring. Its molecular formula is C₁₅H₁₂F₂O (molecular weight: 258.26 g/mol). The compound’s structure combines electron-withdrawing fluorine substituents and electron-donating methyl groups, creating a unique electronic profile that influences its reactivity, solubility, and solid-state packing .
Properties
IUPAC Name |
(3,4-difluorophenyl)-(2,6-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-9-4-3-5-10(2)14(9)15(18)11-6-7-12(16)13(17)8-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSDQZBEQZWCBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-Difluoro-2’,6’-dimethylbenzophenone involves several steps. One common method includes the reaction of 3,4-difluorobenzoyl chloride with 2,6-dimethylphenyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
3,4-Difluoro-2’,6’-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
3,4-Difluoro-2’,6’-dimethylbenzophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2’,6’-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and methyl groups contribute to its unique chemical properties, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3,4-Difluoro-2',6'-dimethylbenzophenone with key analogs, focusing on structural features, physical properties, and applications:
Key Comparative Insights
Structural and Electronic Effects Fluorine vs. In contrast, methyl groups (e.g., in 4,4'-Dimethylbenzophenone) improve solubility in nonpolar solvents and influence crystal packing, leading to polymorphism . Positional Isomerism: The 3,4-difluoro substitution pattern creates an asymmetrical electronic distribution compared to 4,4'-difluorobenzophenone, which is para-substituted and more symmetrical. This asymmetry may reduce melting points and alter intermolecular interactions in the solid state .
Polymorphism and Solid-State Behavior 4,4'-Dimethylbenzophenone is a benchmark for packing polymorphism, with three distinct polymorphic forms driven by methyl group positioning and van der Waals interactions . The this compound likely exhibits similar complexity, though fluorine’s higher electronegativity could introduce additional hydrogen-bonding or dipole-dipole interactions .
Applications Pharmaceuticals: Fluorinated benzophenones like 4,4'-Difluorobenzophenone are precursors in kinase inhibitor synthesis. The methyl groups in this compound may enhance lipophilicity, improving blood-brain barrier penetration in CNS drug candidates . Materials Science: The compound’s fluorine content could make it a candidate for UV-stabilizing coatings, analogous to 4,4'-difluorobenzophenone’s role in polycarbonate production .
Spectroscopic Properties Deuterium NMR: Studies on 4,4'-Dimethylbenzophenone (e.g., deuterium quadrupole coupling constants) reveal how methyl rotation impacts spectral linewidths. Similar analyses for this compound would require accounting for fluorine’s electronegativity and anisotropic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
